molecular formula C15H22F3N3OS B7550889 N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide

N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide

Cat. No.: B7550889
M. Wt: 349.4 g/mol
InChI Key: SFMMYLUGWZEKAG-UHFFFAOYSA-N
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Description

N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. This compound has shown promising results in preclinical studies, and its unique mechanism of action makes it an interesting candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide is not fully understood, but it is believed to involve the modulation of the activity of certain neurotransmitter receptors in the brain. Specifically, this compound has been shown to bind to the alpha-7 nicotinic acetylcholine receptor, which is involved in learning and memory processes. By modulating the activity of this receptor, this compound may enhance cognitive function and memory retention.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter receptor activity, the enhancement of synaptic plasticity, and the reduction of neuroinflammation. These effects are believed to be responsible for the cognitive-enhancing properties of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide is its unique mechanism of action, which makes it an interesting candidate for further research. However, one limitation of this compound is that it has only been studied in preclinical models, and its efficacy and safety in humans have not yet been established.

Future Directions

There are several future directions for research on N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide. One area of interest is the development of more potent and selective analogs of this compound that can be used to further elucidate its mechanism of action. Another area of interest is the evaluation of the safety and efficacy of this compound in human clinical trials. Additionally, this compound may have potential applications in the treatment of other cognitive disorders, such as schizophrenia and Parkinson's disease.

Synthesis Methods

The synthesis of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide involves several steps, including the formation of the thiadiazole ring, the introduction of the pentyl chain, and the addition of the trifluoromethyl group. The final step involves the coupling of the cyclohexane-1-carboxamide moiety to the rest of the molecule. The synthesis of this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease. In these studies, this compound has been shown to improve cognitive function and memory retention. This compound has also been studied in vitro, where it has been shown to modulate the activity of certain neurotransmitter receptors that are involved in cognitive function.

Properties

IUPAC Name

N-(5-pentyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3N3OS/c1-2-3-4-8-12-20-21-14(23-12)19-13(22)10-6-5-7-11(9-10)15(16,17)18/h10-11H,2-9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMMYLUGWZEKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C2CCCC(C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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